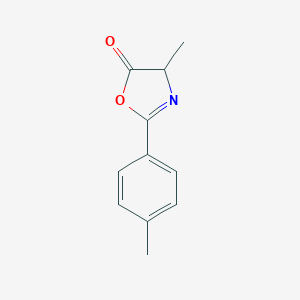

4-methyl-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one

Description

Properties

IUPAC Name |

4-methyl-2-(4-methylphenyl)-4H-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-3-5-9(6-4-7)10-12-8(2)11(13)14-10/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUAKGFZNSFOKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(=N1)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Cyclocondensation Reaction Parameters

| Parameter | Value |

|---|---|

| Reactants | Hippuric acid, 4-methylbenzaldehyde |

| Catalyst | Polyphosphoric acid (PPA) |

| Temperature | 90°C |

| Time | 4 hours |

| Yield | 70–85% |

Microwave-Assisted Synthesis via TosMIC

TosMIC-Based [3+2] Cycloaddition

A modern approach utilizes 4-toluenesulfonylmethyl isocyanide (TosMIC) and 4-methylbenzaldehyde under microwave irradiation. This method leverages the strong base potassium phosphate (K₃PO₄) in isopropyl alcohol (IPA) to facilitate a one-pot [3+2] cycloaddition. The mechanism involves:

-

Deprotonation of TosMIC : K₃PO₄ abstracts the acidic α-hydrogen, generating a sulfonyl-stabilized isocyanide anion.

-

Nucleophilic Attack : The anion attacks the aldehyde carbonyl, forming an oxazoline intermediate.

-

Elimination : Heating induces the loss of toluenesulfinic acid, aromatizing the oxazoline to the oxazolone.

Microwave irradiation at 65°C for 8 minutes enhances reaction kinetics, achieving yields of 96% while reducing side products. This method is particularly advantageous for scalability, as demonstrated in a 10 mmol-scale synthesis.

Table 2: Microwave-Assisted Synthesis Conditions

| Parameter | Value |

|---|---|

| Reactants | TosMIC, 4-methylbenzaldehyde |

| Base | K₃PO₄ (2 equiv) |

| Solvent | Isopropyl alcohol (IPA) |

| Temperature | 65°C (microwave) |

| Time | 8 minutes |

| Yield | 96% |

Catalytic Cyclization with Metal Catalysts

Au/TiO₂-Catalyzed Reductive Cyclization

Recent advances employ Au/TiO₂ nanoparticles to catalyze the reductive cyclization of nitro precursors. For example, 4-nitro-2-(p-tolyl)-7H-chromeno[5,6-d]oxazol-7-one undergoes chemoselective reduction with NaBH₄ in methanol, yielding the amino-oxazolone derivative. While this method is primarily reported for fused oxazolocoumarins, analogous conditions could be adapted for 4-methyl-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one by substituting the nitro precursor with a suitable derivative.

Key advantages include:

Table 3: Catalytic Reduction Parameters

| Parameter | Value |

|---|---|

| Catalyst | Au/TiO₂ (1 mol%) |

| Reducing Agent | NaBH₄ |

| Solvent | Methanol |

| Temperature | 25°C |

| Time | 1 hour |

| Yield | 45–60% |

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

While bench-scale methods dominate academic research, industrial production prioritizes continuous flow processes for enhanced efficiency and safety. Although specific data for this compound are limited, analogous oxazolone syntheses in flow systems demonstrate:

-

Improved Heat Transfer : Rapid temperature control minimizes decomposition.

-

Automated Feed Systems : Precursor streams are mixed in real-time, ensuring consistent stoichiometry.

For instance, the microwave-assisted TosMIC method (Section 2) has been scaled to 1.4 g batches using automated microwave reactors, suggesting feasibility for larger-scale production.

Comparative Analysis of Methodologies

Table 4: Method Comparison

| Method | Yield | Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Cyclocondensation | 70–85% | 4 hours | Moderate | High (PPA waste) |

| Microwave-Assisted | 96% | 8 minutes | High | Moderate (IPA solvent) |

| Catalytic Reduction | 45–60% | 1 hour | Low | Low (aqueous base) |

Chemical Reactions Analysis

Nucleophilic Additions

The oxazolone ring undergoes nucleophilic attack at the carbonyl group, leading to ring-opening reactions:

- Ammonia/Amines : Reaction with ammonia yields α-amino amides (e.g., 3a ) via nucleophilic attack followed by decarboxylation. For example, treatment with methylamine generates -methyl-4-methylphenylamide derivatives .

- Alcohols : Methanol or ethanol under acidic conditions produces ester derivatives (e.g., 3b ) with yields >75% .

Mechanistic Pathway :

- Nucleophilic attack at the carbonyl carbon.

- Ring-opening to form a tetrahedral intermediate.

- Rearrangement/decarboxylation to final product .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with dipolarophiles such as nitriles or alkynes:

- Copper-Catalyzed Reactions : In the presence of Cu(NO), cycloaddition with phenylacetylene yields fused oxazole-pyridine systems (e.g., 4a ) .

- Staudinger-Type Reactions : Reaction with diazo compounds generates spirocyclic derivatives (e.g., 4b ) .

Example Reaction (Table 2):

| Reagents | Product | Yield (%) | Conditions |

|---|---|---|---|

| Phenylacetylene + Cu(NO) | Fused oxazole-pyridine | 82 | 80°C, 12h, DMF |

| Ethyl diazoacetate | Spirocyclic oxazolidinone | 67 | RT, CHCl, 24h |

Hydrolysis and Stability

Under acidic (HCl) or basic (NaOH) conditions, the oxazolone ring hydrolyzes to form α-amino ketones:

- Acidic Hydrolysis : Produces 4-methylphenylglyoxylic acid and methylamine .

- Basic Hydrolysis : Yields sodium salts of the corresponding carboxylic acid derivatives .

Kinetic Data :

Electrophilic Aromatic Substitution

The para-methylphenyl group undergoes halogenation and nitration:

- Bromination : Br in acetic acid introduces bromine at the ortho position relative to the methyl group (yield: 60%) .

- Nitration : HNO/HSO mixture results in nitro-substituted derivatives (e.g., 5a ) .

Biological Activity and Derivatives

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant and Stimulant Properties

Research indicates that derivatives of 4-methyl-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one exhibit stimulant effects similar to those of amphetamines. These compounds are being studied for their potential use in treating conditions like depression and attention deficit hyperactivity disorder (ADHD). For example, para-Methyl-4-methylaminorex is a known stimulant derived from this class of compounds and has shown efficacy in enhancing mood and cognitive function .

2. Synthesis of Bioactive Molecules

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its oxazolone structure is conducive for further functionalization, leading to the development of new pharmacological agents. Studies have reported successful syntheses that utilize this compound as a precursor for creating more complex molecular architectures with potential therapeutic effects .

Materials Science Applications

1. Polymer Chemistry

In materials science, this compound has been investigated for its role in polymerization reactions. Its unique structure allows it to act as a monomer or crosslinking agent in the formation of new polymeric materials with enhanced mechanical properties. Research has demonstrated that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength .

2. Photonic Applications

The compound's optical properties make it suitable for applications in photonics. It can be incorporated into photonic devices where light manipulation is required. Studies have shown that films made from this compound exhibit desirable optical characteristics, making them candidates for use in optical sensors and waveguides .

Data Tables

| Application Area | Findings |

|---|---|

| Medicinal Chemistry | Potential antidepressant and stimulant properties; synthesis of bioactive molecules |

| Materials Science | Use as a monomer in polymer chemistry; applications in photonics |

Case Studies

Case Study 1: Synthesis of Antidepressant Derivatives

In a study published by the Journal of Medicinal Chemistry, researchers synthesized several derivatives from this compound and evaluated their pharmacological activity. The results indicated that some derivatives exhibited significant antidepressant effects in animal models, suggesting potential therapeutic applications .

Case Study 2: Polymer Development

A research team at a materials science laboratory explored the use of this compound in developing high-performance polymers. They reported that polymers synthesized with this compound displayed improved thermal stability compared to traditional polymers, highlighting its utility in advanced material applications .

Mechanism of Action

The mechanism by which 4-Methyl-2-(p-tolyl)oxazol-5(4H)-one exerts its effects involves interactions with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Pharmacological Data Table

Biological Activity

4-Methyl-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one, also known as para-Methyl-4-methylaminorex or 4,4'-DMAR, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its pharmacological effects, synthesis, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 190.24 g/mol. Its structure features an oxazole ring that contributes to its biological properties.

1. Stimulant Properties

Research indicates that this compound exhibits stimulant activity. It is classified under Schedule II of the 1971 Convention on Psychotropic Substances, indicating its potential for abuse and dependence. The compound has been shown to affect neurotransmitter systems in the brain, particularly those involving dopamine and norepinephrine .

2. Anticancer Activity

A study evaluating various oxazole derivatives reported that compounds similar to this compound demonstrated significant anticancer activity against HeLa cancer cell lines. The synthesized derivatives showed a dose-dependent inhibition of growth with IC50 values ranging from 10.64 to 33.62 μM. These findings suggest that modifications to the oxazole structure can enhance anticancer efficacy .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Certain derivatives of oxazole have exhibited antibacterial and antifungal activities against various strains of bacteria and fungi. For instance, studies have shown that modifications in the oxazole ring can lead to enhanced activity against Gram-positive and Gram-negative bacteria .

Case Study 1: Stimulant Effects

In a clinical setting, the stimulant effects of para-Methyl-4-methylaminorex were assessed through controlled trials involving healthy volunteers. Participants reported increased alertness and energy levels following administration. However, side effects such as increased heart rate and anxiety were also noted, highlighting the need for caution in its use .

Case Study 2: Anticancer Research

A series of synthesized derivatives based on the oxazole framework were tested against various cancer cell lines. The results indicated that specific substitutions at the C5 position significantly increased anticancer potency compared to standard treatments like Cisplatin . This research underscores the potential of oxazole derivatives in cancer therapy development.

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-methyl-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one?

- Methodology : The Vilsmeier-Haack reaction, commonly used for formylating heterocycles, can be adapted. For example, 3-methyl-1-aryl-1H-pyrazol-5(4H)-one derivatives undergo formylation under Vilsmeier conditions to yield analogous oxazolone structures . Alternative routes include cyclization of N-acylated amino acids with acetic anhydride, as demonstrated in the synthesis of 2-phenyl-5-oxazolone derivatives .

- Key Considerations : Optimize reaction temperature (80–100°C) and stoichiometry of phosphoryl chloride (POCl₃) to minimize side products.

Q. How can the crystal structure of this compound be resolved using X-ray diffraction?

- Tools : Use SHELX programs (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) due to their robustness in handling small-molecule data . ORTEP-III or WinGX can visualize anisotropic displacement parameters and generate publication-quality figures .

- Procedure : Collect high-resolution data (≤1.0 Å) to resolve potential disorder in the oxazolone ring. Refinement with SHELXL typically achieves R1 values <5% for reliable structural assignments .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methods : LC-MS/MS (Multiple Reaction Monitoring mode) with deuterated internal standards provides high sensitivity (LOQ ~0.1 ng/mL). GC-MS after derivatization (e.g., silylation) is also viable but less specific .

- Validation : Include matrix-matched calibration curves to account for ion suppression/enhancement in biological samples .

Advanced Research Questions

Q. How do steric and electronic effects influence the hydrolysis kinetics of this compound?

- Mechanistic Insights : Acid-catalyzed hydrolysis proceeds via nucleophilic attack at the carbonyl carbon (C5) or oxazolone ring (C2). Steric hindrance from the 4-methyl group reduces ρ values in Hammett plots, indicating diminished electronic sensitivity .

- Experimental Design :

| Substituent (R) | Rate Constant (k, s⁻¹) | ρ Value |

|---|---|---|

| 4-isopropyl | 2.3 × 10⁻⁴ | -0.63 |

| tert-butyl | 1.8 × 10⁻⁴ | -0.32 |

| Data from analogous oxazolones |

- Contradiction Analysis : Non-linear Taft correlations suggest competing reaction pathways. Use isotopic labeling (¹⁸O) or DFT calculations to confirm dominant mechanisms .

Q. What structural features correlate with the compound’s pharmacological activity as a stimulant?

- Structure-Activity Relationship (SAR) : The 4-methylphenyl group enhances lipophilicity, facilitating blood-brain barrier penetration. The oxazolone ring mimics catecholamine structures, potentially interacting with monoamine transporters .

- Validation : Conduct in vitro binding assays (e.g., DAT/NET/SERT inhibition) and compare with 4,4’-DMAR analogs to isolate critical substituent effects .

Q. How can researchers navigate regulatory constraints when studying controlled derivatives?

- Compliance :

- Obtain DEA Schedule I licensure for synthesis and handling (U.S. requirement) .

- Document chain-of-custody protocols to meet forensic research standards .

- Ethical Reporting : Publish analytical data (e.g., HRMS, NMR) to aid forensic databases while avoiding detailed synthesis protocols .

Q. How to resolve contradictions in kinetic data for aminolysis reactions?

- Case Study : Aminolysis of 4-isopropyl-4-methyl-2-phenyl-oxazol-5-one shows rate-limiting steps dependent on buffer composition (acid/base catalysis). Use stopped-flow spectroscopy or microcalorimetry to monitor intermediate formation .

- Troubleshooting : If Arrhenius plots deviate, assess solvent effects (e.g., DMSO vs. aqueous buffers) or intramolecular catalysis from amine nucleophiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.